

Diphenyliodonium Bromide: A Technical Guide to Its Solubility in Common Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenyliodonium bromide*

Cat. No.: B072381

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyliodonium bromide (CAS No. 1483-73-4) is a diaryliodonium salt characterized by the chemical formula $C_{12}H_{10}BrI$ and a molecular weight of 361.02 g/mol .^[1] These salts are notable for their applications in organic synthesis as efficient electrophilic arylating reagents.^[2] Their utility is often dictated by their solubility, which is significantly influenced by the nature of the counterion.^{[2][3]} This technical guide provides a comprehensive overview of the solubility of **diphenyliodonium bromide** in common laboratory solvents, addresses the challenges in its application due to solubility limitations, and offers a detailed experimental protocol for its quantitative solubility determination.

Physicochemical Properties

A summary of the key physicochemical properties of **diphenyliodonium bromide** is presented in the table below.

Property	Value	Reference(s)
CAS Number	1483-73-4	[1] [4]
Molecular Formula	C ₁₂ H ₁₀ BrI	[1]
Molecular Weight	361.02 g/mol	[1]
Appearance	White to light yellow or light orange powder/crystalline solid	[5]
Melting Point	208 °C (decomposition)	[1]

Solubility Profile

Quantitative solubility data for **diphenyliodonium bromide** is not readily available in published literature. However, qualitative descriptions and comparative information for related compounds provide valuable insights into its solubility characteristics.

A significant factor governing the solubility of diaryliodonium salts is the nature of the anion.[\[3\]](#) Salts containing halide counterions, such as bromide, generally exhibit poor solubility in organic solvents.[\[3\]](#) In contrast, diaryliodonium salts with non-nucleophilic, weakly coordinating anions like triflate (OTf⁻) or tetrafluoroborate (BF₄⁻) tend to be much more soluble in organic media.[\[2\]](#) [\[3\]](#)

The following table summarizes the available qualitative solubility information for **diphenyliodonium bromide** and the closely related diphenyliodonium chloride in common solvents.

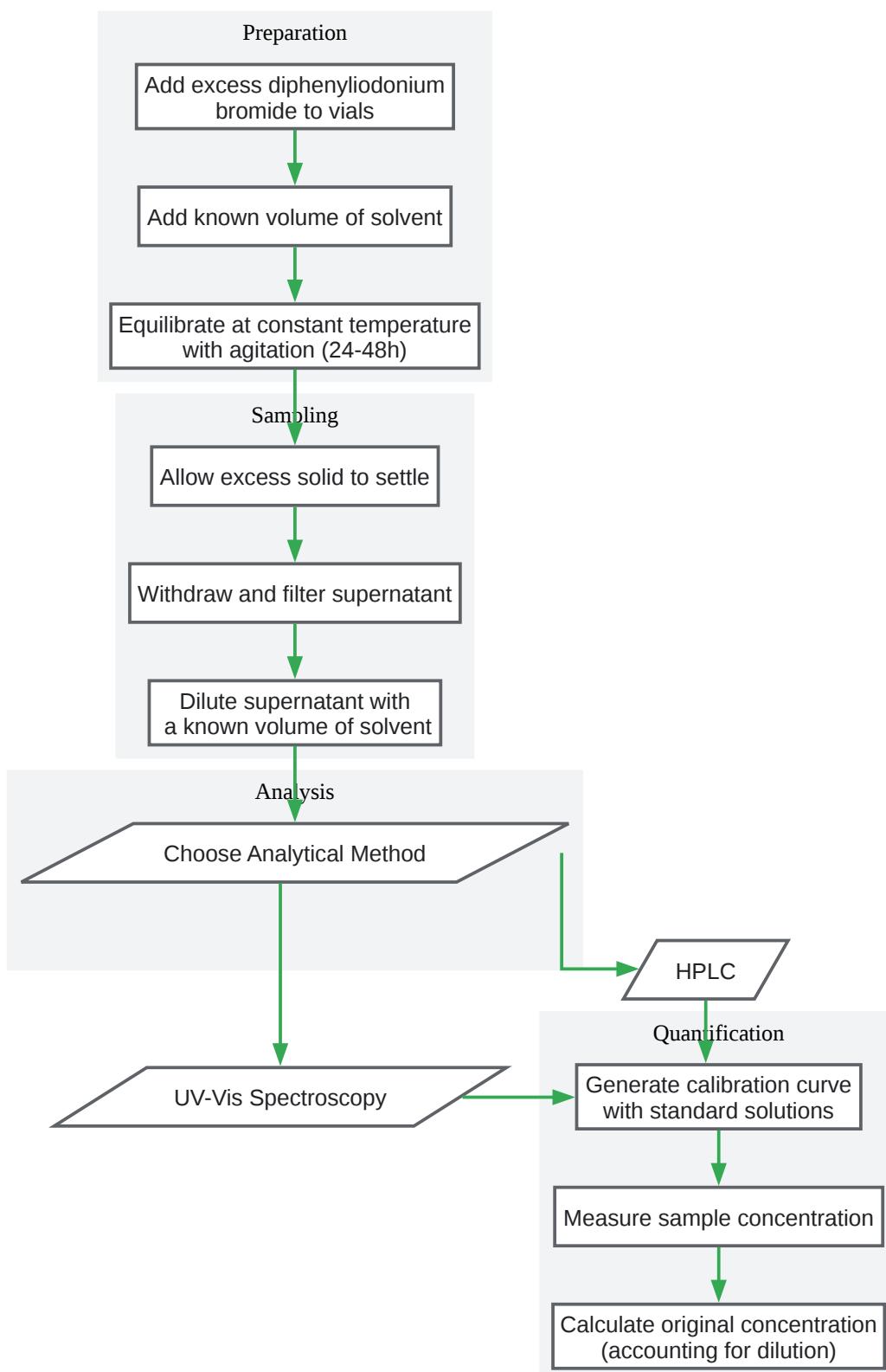
Solvent	Diphenyliodonium Bromide	Diphenyliodonium Chloride	General Comments	Reference(s)
Water	Soluble	Soluble	The polar nature of water facilitates the dissolution of these ionic salts.	[6][7]
Methanol	No specific data available	Soluble	As a polar protic solvent, methanol is expected to have some solvating power for ionic salts.	[7]
Ethanol	No specific data available	No specific data available	Expected to have lower solubility than in methanol due to decreased polarity.	
Acetone	No specific data available	No specific data available	Generally, diaryliodonium halides show poor solubility in less polar organic solvents.	[3]
Dichloromethane (DCM)	No specific data available	No specific data available	Diaryliodonium halides are reported to have extremely poor solubility in many organic solvents.	[3]
Dimethylformamide (DMF)	No specific data available	No specific data available	Aprotic polar solvents may offer slightly	

			better solubility than non-polar solvents.
Dimethyl Sulfoxide (DMSO)	No specific data available	No specific data available	Aprotic polar solvents may offer slightly better solubility than non-polar solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of **diphenyliodonium bromide** solubility in a given solvent, based on the equilibrium concentration method.

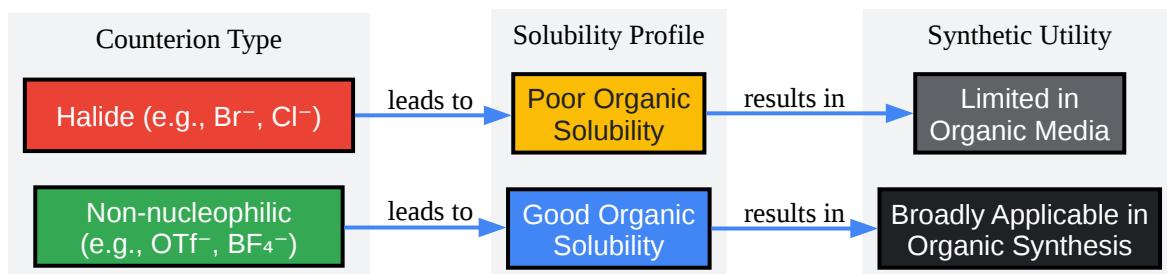
4.1. Materials and Equipment


- **Diphenyliodonium bromide**
- Solvent of interest (e.g., water, ethanol, DMSO)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or magnetic stirrer with temperature control
- Centrifuge
- Volumetric flasks
- Pipettes
- UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- Syringe filters (0.22 μm)

4.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **diphenyliodonium bromide** to a series of vials, ensuring a significant amount of undissolved solid remains.
 - Add a known volume of the desired solvent to each vial.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
 - Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to filter the supernatant through a syringe filter.
 - Dilute the collected supernatant with a known volume of the solvent in a volumetric flask to a concentration suitable for the chosen analytical method.
- Concentration Determination (UV-Vis or HPLC):
 - UV-Vis Spectroscopy:
 - Prepare a series of standard solutions of **diphenyliodonium bromide** of known concentrations.
 - Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_{max}).

- Generate a calibration curve by plotting absorbance versus concentration.
- Measure the absorbance of the diluted sample solution and determine its concentration using the calibration curve.
- HPLC:
 - Develop a suitable HPLC method (column, mobile phase, flow rate, and detector wavelength) for the analysis of **diphenyliodonium bromide**.
 - Prepare a series of standard solutions and inject them to create a calibration curve based on peak area versus concentration.
 - Inject the diluted sample solution and determine its concentration from the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution, taking into account the dilution factor.
 - Express the solubility in desired units, such as g/100 mL or mg/mL.


4.3. Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of **diphenyliodonium bromide**.

Logical Relationship of Solubility and Utility

The solubility of **diphenyliodonium bromide** is a critical factor that dictates its practical application in organic synthesis. The following diagram illustrates the relationship between the counterion, solubility, and synthetic utility.

[Click to download full resolution via product page](#)

Caption: Influence of counterion on solubility and utility of diaryliodonium salts.

Conclusion

While quantitative data on the solubility of **diphenyliodonium bromide** in common solvents is scarce, qualitative evidence indicates its solubility in water and poor solubility in most organic solvents. This characteristic, common to diaryliodonium halides, can limit its application in homogeneous organic reactions. For applications requiring solubility in organic media, researchers should consider diaryliodonium salts with alternative counterions such as triflate or tetrafluoroborate. The provided experimental protocol offers a robust framework for scientists to determine the precise solubility of **diphenyliodonium bromide** in solvents relevant to their specific research and development needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diphenyliodonium bromide | 1483-73-4 | FD60679 | Biosynth [biosynth.com]
- 2. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 3. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 4. scbt.com [scbt.com]
- 5. Diphenyliodonium Bromide | 1483-73-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Diphenyliodonium Bromide: A Technical Guide to Its Solubility in Common Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072381#diphenyliodonium-bromide-solubility-in-common-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com